Physicochemical Profiling and Structural Dynamics of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol: A Comprehensive Guide for Drug Discovery
Physicochemical Profiling and Structural Dynamics of 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol: A Comprehensive Guide for Drug Discovery
Executive Summary
In modern drug discovery, the strategic incorporation of halogens and heteroaromatic ring systems is paramount for optimizing a molecule's pharmacokinetic and pharmacodynamic profile. 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol (CAS: 1261998-15-5) represents a highly specialized bi-aryl scaffold that merges the hydrogen-bonding capacity of a phenol, the metabolic shielding of an ortho-fluorine atom, and the lipophilic bulk of a benzothiophene moiety.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic theoretical descriptors. Here, we dissect the causality behind the physicochemical properties of this scaffold and provide field-proven, self-validating analytical workflows required to characterize such highly lipophilic, poorly water-soluble intermediates.
Structural and Physicochemical Foundations
To predict how 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol will behave in biological systems and formulation matrices, we must first isolate the contributions of its core structural motifs.
Quantitative Data Summary
The fundamental physicochemical parameters of the compound are summarized in Table 1. These values dictate the downstream analytical strategies required for empirical validation.
Table 1: Physicochemical and Molecular Descriptors
| Parameter | Value | Analytical Implication |
| Chemical Formula | C₁₄H₉FOS | High carbon-to-heteroatom ratio indicates poor aqueous solubility. |
| Molecular Weight | 244.28 g/mol | Falls well within the Lipinski Rule of 5 limit (<500 Da). |
| Predicted pKa | 8.63 ± 0.10 | Weakly acidic; will be predominantly unionized at physiological pH (7.4). |
| Predicted LogP | > 4.0 (Estimated) | Highly lipophilic; prone to non-specific binding in assays. |
| Topological Polar Surface Area | 48.5 Ų | Excellent membrane permeability potential (< 90 Ų). |
| Predicted Boiling Point | 419.6 ± 35.0 °C | Indicates strong intermolecular interactions (hydrogen bonding). |
| Predicted Density | 1.349 ± 0.06 g/cm³ | Standard for fluorinated aromatic solids. |
The Role of Fluorine and Benzothiophene
The insertion of the fluorine atom at the 2-position (ortho to the hydroxyl group) is not arbitrary. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) pulls electron density away from the phenolic oxygen, facilitating the release of the proton and lowering the pKa from ~9.95 (unsubstituted phenol) to ~8.63. Furthermore, the robust C-F bond provides a steric and electronic shield against oxidative metabolism by cytochrome P450 enzymes, a foundational principle in medicinal chemistry ().
Simultaneously, the 5-benzothiophene ring introduces significant hydrophobic bulk. While this drives up the partition coefficient (LogP), it also provides a massive, planar π -system ideal for π−π stacking with aromatic residues in target protein binding pockets.
Structure-Property Relationship (SPR) mapping of the compound's core moieties.
Experimental Workflows for Physicochemical Characterization
Standard benchtop protocols frequently fail when applied to highly lipophilic, fluorinated bi-aryls. The methodologies detailed below are engineered to bypass common failure points (e.g., emulsion formation, precipitation) through rigorous, self-validating system designs.
Protocol 1: Lipophilicity (LogP) Determination via Reverse-Phase HPLC
Causality: Traditional shake-flask methods (OECD 107) are fundamentally flawed for compounds like 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol. The high lipophilicity and low aqueous solubility lead to micro-emulsions at the octanol-water interface, artificially skewing the concentration gradient. We utilize the Reverse-Phase HPLC method (), which correlates chromatographic retention time with partitioning behavior, completely bypassing absolute solubility limitations.
Self-Validating System: This protocol validates itself internally. The column void volume is continuously verified using an unretained marker (thiourea). The system's predictive power is validated by a calibration curve of six reference standards; if the linear regression yields an R2<0.99 , the run is automatically rejected, ensuring absolute data integrity.
Step-by-Step Methodology:
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Mobile Phase Preparation: Prepare an isocratic mobile phase of 55% LC-MS grade Water and 45% Acetonitrile. Degas thoroughly.
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System Calibration: Inject an unretained marker (thiourea) to determine the column dead time ( t0 ).
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Reference Standard Injection: Inject a cocktail of six reference compounds with known LogP values (spanning LogP 1.0 to 5.0, per OECD 117 guidelines). Record their retention times ( tR ).
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Capacity Factor Calculation: For each reference, calculate the capacity factor: k′=(tR−t0)/t0 .
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Calibration Curve: Plot logk′ against the known LogP values. Confirm R2≥0.99 .
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Sample Analysis: Inject 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol. Record tR , calculate k′ , and interpolate the exact LogP from the validated calibration curve.
Step-by-step high-throughput HPLC workflow for LogP determination (OECD 117).
Protocol 2: Acid Dissociation Constant (pKa) via Spectrophotometric Titration
Causality: Potentiometric titration requires relatively high analyte concentrations, which will cause 5-[Benzo(b)thiophen-2-yl]-2-fluorophenol to precipitate out of the aqueous solution mid-assay. Because the ionizable phenol is directly conjugated to the benzothiophene chromophore, deprotonation triggers a massive shift in the UV absorption spectrum. We leverage this via spectrophotometric titration, allowing for precise pKa determination at micro-molar concentrations where the compound remains fully dissolved.
Self-Validating System: The integrity of this assay is proven by the presence of isosbestic points—specific wavelengths where the absorbance remains constant across all pH values. If an isosbestic point is maintained, it mathematically proves that only a simple two-state equilibrium (protonated ⇌ deprotonated) is occurring. If the isosbestic point drifts, it flags compound degradation or precipitation, invalidating the run.
Step-by-Step Methodology:
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Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock.
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Buffer Gradient: Prepare a series of universal aqueous buffers (e.g., Britton-Robinson buffers) ranging from pH 6.0 to 11.0 in 0.2 pH increments.
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Sample Spiking: Spike the DMSO stock into each buffer to achieve a final concentration of 10 µM (ensuring final DMSO concentration is < 0.1% to prevent solvent-induced pKa shifts).
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Spectral Acquisition: Acquire the UV-Vis spectrum (210–400 nm) for each pH solution using a photodiode array (PDA) spectrophotometer.
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Wavelength Selection: Identify the λmax for the fully protonated species (low pH) and the fully deprotonated phenoxide species (high pH).
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Data Regression: Plot the absorbance at the deprotonated λmax against the pH. Use non-linear regression to fit the data to the Henderson-Hasselbalch equation. The inflection point of the sigmoidal curve represents the exact pKa.
Conclusion
5-[Benzo(b)thiophen-2-yl]-2-fluorophenol is a prime example of how targeted halogenation and heterocyclic expansion dictate a molecule's physical reality. By understanding the causality behind its high lipophilicity and lowered pKa, and by deploying self-validating analytical frameworks like OECD 117 HPLC and spectrophotometric titration, researchers can accurately profile this scaffold without falling victim to the artifacts that plague standard benchtop assays.
References
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Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133.
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Organisation for Economic Co-operation and Development (OECD). (2022). "Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method." OECD Guidelines for the Testing of Chemicals, Section 1.
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ChemicalBook. "5-(1-Benzothiophen-2-yl)-2-fluorophenol CAS#: 1261998-15-5 Chemical Properties".
